molecular formula C12H12N4O B11666401 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11666401
M. Wt: 228.25 g/mol
InChI Key: HWSHOKFQVBTFRP-NTEUORMPSA-N
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Description

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
  • E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both pyrrole and pyridine rings, which contribute to its distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential biological activities make it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H12N4O/c1-16-7-3-5-11(16)9-14-15-12(17)10-4-2-6-13-8-10/h2-9H,1H3,(H,15,17)/b14-9+

InChI Key

HWSHOKFQVBTFRP-NTEUORMPSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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